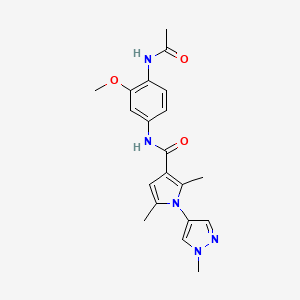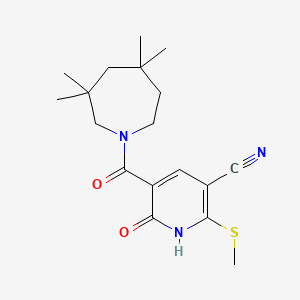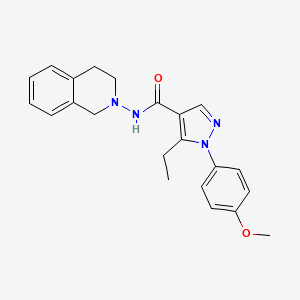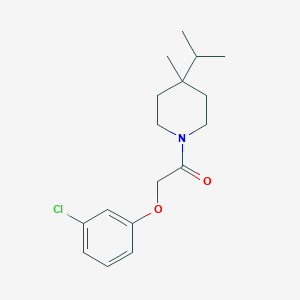![molecular formula C16H19N3OS B7436350 N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7436350.png)
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide, also known as CT1, is a compound that has been extensively studied for its potential applications in scientific research. CT1 belongs to the class of thiadiazole derivatives and has been shown to possess a range of interesting properties that make it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the activity of a key enzyme called thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have a range of other biochemical and physiological effects. For example, N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been shown to have anti-inflammatory activity, which could make it useful for treating inflammatory diseases such as arthritis. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has also been shown to have antioxidant activity, which could make it useful for preventing oxidative damage in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is that it can be difficult to synthesize in large quantities, which could limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide. One area of interest is in the development of new cancer therapies based on N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide or related compounds. Another area of interest is in the study of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide's anti-inflammatory and antioxidant activities, which could lead to the development of new treatments for a range of diseases. Finally, further research is needed to fully understand the mechanism of action of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide involves several steps, including the reaction of 4-cyclohexylbenzyl chloride with thiosemicarbazide to form 4-cyclohexylbenzyl thiosemicarbazide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the corresponding 1,2,5-thiadiazole-3-carboxylic acid. Finally, the acid is converted to its corresponding amide by reaction with an appropriate amine, such as methylamine.
Aplicaciones Científicas De Investigación
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of application for N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide is in the field of cancer research. Studies have shown that N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has potent anti-cancer activity, particularly against breast cancer cells. N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide has also been shown to inhibit the growth of other types of cancer cells, including lung cancer and prostate cancer.
Propiedades
IUPAC Name |
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(15-11-18-21-19-15)17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLPMXMTXUSEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CNC(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyclohexylphenyl)methyl]-1,2,5-thiadiazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2,2-dimethyl-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7436269.png)
![ethyl 5-[[(2-methyl-3-oxo-1H-pyrazole-5-carbonyl)amino]methyl]furan-2-carboxylate](/img/structure/B7436272.png)
![(1R,2R)-2-(2-methylphenyl)-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B7436277.png)
![N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![8-(5-Bromo-2,6-dimethylpyrimidin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B7436287.png)
![1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea](/img/structure/B7436293.png)

![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)



![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)
![Tert-butyl 1-[(5-amino-1,3,4-oxadiazol-2-yl)methylcarbamoyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylate](/img/structure/B7436344.png)